Calcium caseinate

Catalog No.
S13922267
CAS No.
9005-43-0
M.F
Y43
M. Wt
3822.951 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium caseinate

CAS Number

9005-43-0

Product Name

Calcium caseinate

IUPAC Name

yttrium

Molecular Formula

Y43

Molecular Weight

3822.951 g/mol

InChI

InChI=1S/43Y

InChI Key

XHNWPXNQNBLSAW-UHFFFAOYSA-N

Canonical SMILES

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y]

Calcium caseinate is a milk protein derived from casein, primarily found in skim milk and 1% milk. It is produced by adding an alkali to acid casein, resulting in a compound that is semi-soluble in water. This unique solubility allows calcium caseinate to be used effectively in various food applications, unlike other forms of casein which are not soluble in water. The composition of calcium caseinate typically includes approximately 90.9% protein, 1.0% fat, 0.1% lactose, 4.5% ash, and around 3.5% moisture . It possesses a bland flavor and is often utilized for its emulsifying and stabilizing properties in food products.

The formation of calcium caseinate involves the reaction of acid casein with calcium salts or alkali, such as calcium hydroxide. The general reaction can be summarized as follows:

Acid Casein+Calcium HydroxideCalcium Caseinate+Water\text{Acid Casein}+\text{Calcium Hydroxide}\rightarrow \text{Calcium Caseinate}+\text{Water}

This reaction occurs under controlled pH conditions (typically between 6 and 7.5) and at elevated temperatures (up to 60°C). The presence of calcium ions facilitates the formation of cross-links between casein molecules, enhancing the structural integrity of the resultant compound .

Calcium caseinate has been shown to exhibit several beneficial biological activities. It plays a significant role in improving muscle mass and may aid in lowering serum triglycerides in hypertensive individuals. Studies indicate that supplementation with calcium caseinate can enhance several cardiometabolic risk factors, including blood pressure regulation and lipid profiles . Additionally, it has been observed to induce lower postprandial triglyceride concentrations compared to other protein sources like whey protein .

Calcium caseinate can be synthesized through various methods, primarily involving the treatment of acid casein with calcium salts or alkali. The most common methods include:

  • Direct Reaction with Calcium Hydroxide: Acid casein is mixed with calcium hydroxide under controlled temperature and pH conditions.
  • Use of Soluble Calcium Salts: Acid casein can also react with soluble calcium salts such as calcium lactate or calcium chloride, which similarly leads to the formation of calcium caseinate .

These methods ensure the efficient conversion of acid casein into calcium caseinate while maintaining its functional properties.

Calcium caseinate is widely used across various industries due to its unique properties:

  • Food Industry: It serves as an emulsifier and stabilizer in products such as baked goods, instant soups, creamers, and processed cheese.
  • Nutritional Supplements: Due to its high protein content and beneficial effects on muscle mass and metabolic health, it is often included in dietary supplements.
  • Pharmaceuticals: Calcium caseinate is utilized in some medications for its binding properties.
  • Food Biopolymers: It plays a significant role in the development of food biopolymers used in various food processing applications .

Research on calcium caseinate has revealed its interactions with other macromolecules and nutrients. For instance, studies indicate that it can enhance the absorption of calcium ions without requiring vitamin D supplementation . Additionally, its emulsifying properties allow it to stabilize fat in food products effectively, which is crucial for maintaining texture and preventing separation .

Calcium caseinate belongs to a broader class of compounds known as caseinates, which are derived from milk proteins. Here are some similar compounds along with their unique characteristics:

CompoundSolubilityKey Characteristics
Sodium CaseinateHighly solubleMore soluble than calcium caseinate; often used for stabilization in processed foods.
Potassium CaseinateSolubleSimilar applications as sodium caseinate but may have different functional properties based on ionic strength.
Ammonium CaseinateSolubleLess commonly used; offers different binding properties compared to sodium and calcium variants.
Rennet CaseinInsolubleDerived from coagulated milk; primarily used for cheese production rather than emulsification or stabilization.
Acid CaseinInsolublePrecursor for all types of caseinates; not suitable for direct use in many food applications due to low solubility.

Calcium caseinate's unique semi-solubility and ability to enhance nutritional profiles make it particularly valuable in food science compared to other types of caseinates.

Calcium caseinate demonstrates exceptional emulsifying properties in lipid-rich systems through multiple mechanisms that contribute to the formation and stabilization of oil-in-water emulsions. The emulsifying capacity of calcium caseinate has been measured at 88.4%, which is notably higher than sodium caseinate at 83.6% [1]. This superior performance stems from the unique structural characteristics imparted by calcium binding to casein molecules.

The surface protein coverage of calcium caseinate-stabilized emulsions shows distinct concentration-dependent behavior compared to other caseinates. Research demonstrates that calcium caseinate emulsions exhibit an almost linear increase in surface protein coverage with protein concentration from 0.5% to 5.0% [2]. At all protein concentrations tested, the surface protein coverage of emulsions stabilized with calcium caseinate was consistently higher than that of sodium caseinate emulsions [2]. This enhanced surface coverage directly correlates with improved emulsion stability characteristics.

The calcium ion plays a critical role in modulating emulsion stability through specific binding interactions with phosphoserine residues in casein molecules. Studies have shown that the emulsion stability is sensitive to whether calcium ion content is adjusted before or after homogenization [3]. When calcium chloride is added prior to emulsification at concentrations of 6 millimolar or below, emulsions demonstrate remarkable stability against both perikinetic and orthokinetic destabilization [3]. The enhanced stability results from calcium-induced conformational changes that create more compact protein structures with greater surface density while maintaining effective droplet protection [3].

Calcium caseinate exhibits superior thermal stability in emulsion systems compared to other milk proteins. The presence of calcium creates calcium-caseinate aggregates that provide enhanced resistance to heat-induced destabilization [4]. The stabilizing effect is attributed to the formation of calcium bridges between protein molecules, which creates a more robust interfacial layer around oil droplets [4]. This thermal resistance makes calcium caseinate particularly valuable for applications requiring high-temperature processing.

Emulsification Performance Data

ParameterCalcium CaseinateSodium CaseinateReference Conditions
Emulsifying Capacity88.4%83.6%Standard test conditions [1]
Emulsion Stability86.48 ± 1.79%Not specified24-hour storage [5]
Surface Protein CoverageLinear increaseGradual plateau0.5-5.0% protein range [2]
Critical Calcium Concentration7 millimolarNot applicableDestabilization threshold [3]

The emulsification mechanism of calcium caseinate involves electrostatic interactions between negatively charged casein submicelles at the oil-water interface [1]. The calcium ions reduce electrostatic repulsion between protein molecules while maintaining sufficient charge for interfacial stability [1]. This balance creates an optimal interfacial film thickness and cohesion that prevents coalescence of oil droplets [1].

Research on concentrated emulsions demonstrates that calcium caseinate-stabilized systems can maintain stability at oil concentrations up to 70% by weight [6]. The protein undergoes conformational changes at the interface, transitioning from extended conformations to more compact arrangements as ionic strength increases [6]. These conformational adaptations contribute to the exceptional performance of calcium caseinate in high-fat food formulations.

Foaming Capacity Modulation Through Ionic Interactions

Calcium caseinate exhibits distinct foaming properties that are significantly influenced by ionic interactions, particularly those involving calcium ions and their effects on protein structure and surface activity. The foaming capacity of calcium caseinate reaches 102.67 ± 6.11% under standard testing conditions, with foam stability measured at 94.54 ± 2.08% [5]. These values demonstrate the compound's effectiveness as a foaming agent in food applications.

The calcium ion content plays a fundamental role in modulating foaming properties through its interaction with casein phosphoserine groups. Research demonstrates that calcium binding to casein occurs through an endothermic process with specific binding affinity that increases with temperature [7]. The binding kinetics involve an initial second-order reaction followed by a slower first-order reaction, with activation energies of 8.2 kilojoules per mole for the initial binding step [7]. This temperature-dependent binding behavior directly influences foaming performance under various processing conditions.

Calcium-induced aggregation of casein micelles creates a complex system where individual micelles transition into aggregates of micelles at elevated temperatures in the presence of calcium [8]. This aggregation process is completely reversible and enables the formation of more stable foam structures [8]. The aggregates act as stabilizing agents within foam liquid channels, effectively slowing drainage and enhancing overall foam stability [8]. At temperatures of 40 degrees Celsius, calcium-containing systems maintain substantial foam volume compared to calcium-free systems, which experience rapid destabilization [8].

The molecular mechanism underlying calcium caseinate foaming involves the specific interaction between calcium ions and negatively charged phosphoserine residues in the hydrophilic portion of casein molecules [8]. This interaction reduces the hydrophilicity of casein molecules and promotes the formation of larger aggregation numbers within micelles [8]. The resulting structural changes enhance the protein's ability to stabilize air-water interfaces while maintaining the flexibility necessary for effective foam formation.

Foaming Performance Parameters

PropertyCalcium CaseinateControl ConditionsTemperature Effect
Foam Capacity102.67 ± 6.11%Standard pH 6.8 [5]Increases with temperature [9]
Foam Stability94.54 ± 2.08%24-hour measurement [5]Enhanced at 40°C [8]
Binding Activation Energy8.2 kJ/molInitial binding step [7]Temperature dependent
Aggregation ThresholdTemperature and calcium dependentReversible process [8]Critical transition point

Heat treatment significantly affects the foaming properties of calcium caseinate through multiple mechanisms. Thermal processing at temperatures up to 100 degrees Celsius enhances foaming capacity by increasing surface hydrophobicity and decreasing electronegative charge [9]. The thermal treatment also reduces interfacial tension values, contributing to improved foam formation and stability [9]. These heat-induced changes result from structural modifications that optimize the protein's amphiphilic character for air-water interface stabilization.

The ionic strength environment critically influences calcium caseinate foaming behavior. Research demonstrates that the protein's surface activity and foaming performance are highly sensitive to the balance between calcium concentration and other ionic species [8]. The formation of calcium-casein complexes in solution creates a dynamic equilibrium that affects both the rate of protein adsorption to interfaces and the mechanical properties of the resulting foam films [8]. This ionic modulation provides a mechanism for controlling foam characteristics in food applications.

Calcium caseinate foaming exhibits unique thermoresponsive behavior due to the reversible nature of calcium-induced aggregation [8]. The transition between well-dispersed individual casein micelles and aggregated structures can be controlled through temperature and calcium content manipulation [8]. This reversibility enables the development of temperature-responsive foam systems where stability can be enhanced by increasing temperature through aggregate formation in bulk solution [8].

Thermal Resistance Mechanisms During High-Temperature Processing

Calcium caseinate demonstrates remarkable thermal resistance characteristics that distinguish it from other milk proteins during high-temperature processing applications. The compound can withstand temperatures up to 140 degrees Celsius, although thermal effects become noticeable at temperatures as low as 50 degrees Celsius due to the influence of calcium ions on protein structure [10]. Most caseinates are capable of withstanding temperatures up to 140 degrees Celsius under standard processing conditions [10].

The thermal stability of calcium caseinate is fundamentally governed by calcium-protein interactions that create cross-linked structures with enhanced heat resistance. Calcium acts as a divalent cation that forms bonds with multiple caseinate anions, reducing electrostatic repulsion and inducing net attraction between casein molecules [10]. This bonding pattern leads to the formation of covalent cross-links between caseinate anions, ultimately creating pockets of hydrophobic regions that contribute to thermal stability [10].

Differential scanning calorimetry studies reveal that native casein exhibits thermal transition at 0.079 joules per gram corresponding to a denaturation temperature of 103.75 degrees Celsius [11]. However, calcium caseinate shows modified thermal behavior due to calcium binding effects [11]. The thermal denaturation process involves disruption of intramolecular bonding and unfolding of protein molecules, with calcium binding providing additional structural stability against these changes [11].

The mechanism of thermal resistance in calcium caseinate involves multiple protective factors. Research demonstrates that calcium binding to casein is an endothermic process with binding affinity that increases with temperature [7]. The temperature-dependent binding behavior creates a self-reinforcing stability system where higher temperatures actually enhance calcium-casein interactions [7]. The binding capacity and affinity for calcium to casein both increase with increasing temperature, providing enhanced protection against thermal denaturation [7].

Thermal Processing Parameters

Temperature RangeEffect on Calcium CaseinateProcessing ImplicationsStability Mechanisms
50-85°CMinimal structural changes [10]Standard pasteurizationCalcium bridge formation
85-120°CModerate aggregation [12]Extended shelf life treatmentEnhanced cross-linking
120-140°CMaintained liquid state [12]Sterilization processingMaximum thermal resistance
Above 140°CStructural modifications [10]Industrial processing limitsThermal degradation threshold

Heat-induced changes in calcium caseinate occur through specific mechanisms involving calcium phosphate solubility and micelle stability. During thermal processing, the solubility of calcium phosphate decreases, leading to precipitation and changes in the calcium distribution within the protein matrix [13]. These changes affect the hydrodynamic diameter of casein micelles, which increases with temperature from 20 to 83 degrees Celsius [13]. The temperature-induced growth results from both serum casein incorporation into micelles and aggregation of smaller micelles into larger structures [13].

The thermal resistance mechanisms of calcium caseinate are enhanced by the presence of calcium chelating salts, which can improve heat stability by modulating calcium ion activity [12]. Studies demonstrate that samples treated with trisodium citrate at concentrations of 7.5 to 10 millimolar remain in liquid state after heat treatment at 140 degrees Celsius, while control samples coagulate [12]. This enhanced stability results from the chelation of calcium ions, which reduces calcium-mediated cross-linking while maintaining sufficient structural integrity for heat resistance [12].

Industrial applications of calcium caseinate benefit from its exceptional thermal processing capabilities. The compound serves as a chaperone protein that can protect other proteins during ultra-high temperature processing [14]. Research shows that inclusion of calcium caseinate in protein systems enables successful processing at temperatures exceeding 120 degrees Celsius for extended periods [14]. The protective mechanism involves the formation of smaller protein aggregates during heating, which contributes to overall system stability [14].

Exact Mass

3822.9510 g/mol

Monoisotopic Mass

3822.9510 g/mol

Heavy Atom Count

43

Use Classification

Cosmetics -> Bulking; Skin conditioning

Dates

Modify: 2024-08-10

Explore Compound Types